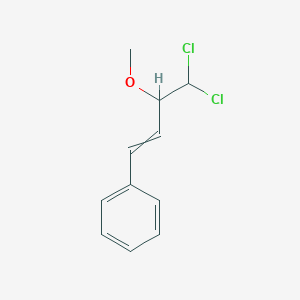phosphanium chloride CAS No. 83300-00-9](/img/structure/B14416884.png)
[3-(Dimethylamino)propyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propylphosphanium chloride is a quaternary ammonium salt with the molecular formula C23H27ClNP. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a versatile reagent used in various chemical reactions and has significant importance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propylphosphanium chloride typically involves the reaction of triphenylphosphine with 3-(dimethylamino)propyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)propylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)propylphosphanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
The common reagents used with 3-(Dimethylamino)propylphosphanium chloride include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of the ylide intermediate in Wittig reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Major Products Formed
The major products formed from reactions involving 3-(Dimethylamino)propylphosphanium chloride depend on the specific reaction type. In Wittig reactions, the primary products are alkenes. In substitution reactions, the products vary based on the nucleophile used.
Applications De Recherche Scientifique
3-(Dimethylamino)propylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It has applications in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)propylphosphanium chloride involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can undergo nucleophilic addition to carbonyl compounds, leading to the formation of alkenes in Wittig reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)propylphosphanium bromide: Similar in structure but with a bromide ion instead of chloride.
3-(Dimethylamino)propylphosphanium iodide: Similar in structure but with an iodide ion instead of chloride.
Uniqueness
The uniqueness of 3-(Dimethylamino)propylphosphanium chloride lies in its specific reactivity and applications in organic synthesis. Compared to its bromide and iodide counterparts, the chloride variant may offer different reactivity and solubility properties, making it suitable for specific reactions and conditions.
Propriétés
Numéro CAS |
83300-00-9 |
|---|---|
Formule moléculaire |
C23H27ClNP |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H27NP.ClH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
SSLURIRZNIDSSG-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


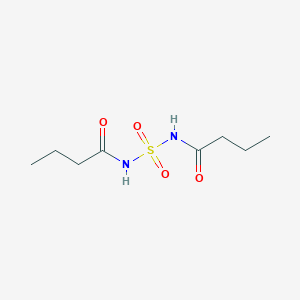
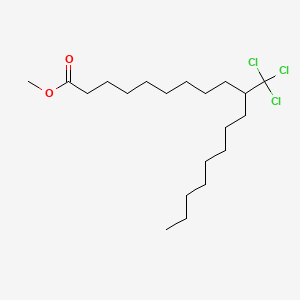
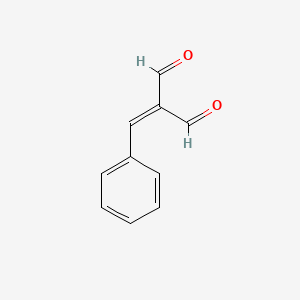
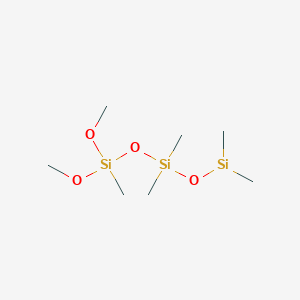

![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)

![2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol](/img/structure/B14416837.png)
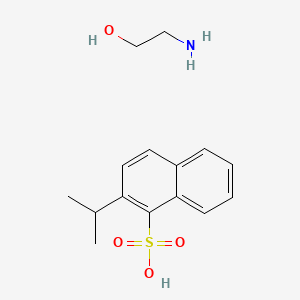
![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
